molecular formula C7H16ClN3O2 B589449 tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride CAS No. 691898-38-1

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Cat. No.: B589449
CAS No.: 691898-38-1
M. Wt: 209.674
InChI Key: KSWWOLRLNZUAKS-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a specialized carbamate derivative used as a key intermediate in pharmaceutical synthesis. Its molecular structure combines a tert-butyl carbamate group with a 2-amino-2-iminoethyl moiety, offering unique reactivity for constructing nitrogen-rich scaffolds. The compound’s hydrochloride salt enhances stability and solubility, making it suitable for use in polar solvents during peptide coupling or heterocyclic synthesis. The compound is marketed by suppliers like CymitQuimica at €42–243 per 1–10 g, reflecting its high purity (≥95%) and niche applications in drug discovery .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWWOLRLNZUAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672572
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691898-38-1
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of di-tert-butyl dicarbonate (Boc2O) with an amine in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride involves the formation of stable carbamate bonds, which protect amino groups from unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, physicochemical, and commercial properties of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (1g) Key Structural Features Applications
This compound Not explicitly listed Likely C7H15N3O2·HCl ~210–220 (estimated) ≥95% €42 2-amino-2-iminoethyl group, tert-butyl carbamate Peptide synthesis, nitrogen heterocycle construction
tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride 202207-78-1 C8H18N2O2·HCl 210.7 98% Not listed Methyl-substituted aminoethyl chain Intermediate for kinase inhibitors, antiviral agents
tert-Butyl (2-aminoethyl)carbamate hydrochloride 79513-35-2 C7H15N2O2·HCl 198.7 Not listed Not listed Unsubstituted aminoethyl chain (no imino group) General carbamate chemistry, prodrug synthesis
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride 1909327-88-3 C11H21NO2·HCl 221.72 ≥95% Not listed Cyclopropane-substituted methylamino group Agrochemicals, material science
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride 1179359-61-5 C10H21N2O2·HCl 228.7 Not listed Not listed Branched butane chain with methyl group Specialty pharmaceuticals, chiral intermediates
tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride 1049743-64-7 C14H27N2O2·HCl 292.8 Not listed Not listed Cyclohexyl backbone with aminomethyl substitution High-steric-hindrance applications, CNS-targeting drugs

Structural and Functional Differences

  • Amino vs. Imino Groups: The target compound’s 2-amino-2-iminoethyl group provides dual nucleophilic sites, enabling regioselective reactions in heterocycle formation. In contrast, analogs like CAS 79513-35-2 lack the imino group, limiting their utility in guanidine-like syntheses .
  • Substituent Effects :
    • The cyclopropylmethyl group in CAS 1909327-88-3 enhances metabolic stability, making it valuable for agrochemicals .
    • Methyl-substituted analogs (e.g., CAS 202207-78-1) improve lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
    • Cyclohexyl derivatives (CAS 1049743-64-7) introduce steric bulk, reducing off-target interactions in enzyme inhibition .

Purity and Commercial Viability

  • The target compound and its cyclopropane analog (CAS 1909327-88-3) are marketed at ≥95% purity, ensuring reliability in sensitive reactions .

Key Research Findings

Synthetic Flexibility : The tert-butyl carbamate group in all analogs serves as a robust protecting group, enabling deprotection under mild acidic conditions without side reactions .

Solubility Trends: Hydrochloride salts of linear aminoethyl analogs (e.g., CAS 79513-35-2) exhibit higher aqueous solubility than cyclohexyl derivatives, impacting formulation strategies .

Stability: Cyclopropane-containing analogs demonstrate superior thermal stability (decomposition >200°C) compared to iminoethyl derivatives (~150°C), as inferred from structural analogs .

Biological Activity

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₆ClN₃O₂
  • Molecular Weight : 209.674 g/mol
  • CAS Number : 691898-38-1

This compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino group. The presence of the imino functionality suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various signaling pathways. Notably, it has been identified as a potential inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), which plays a crucial role in cell signaling pathways associated with proliferation and survival.

Inhibition of SHP2

SHP2 is involved in multiple cellular functions, including:

  • Cell Proliferation : Enhances signaling through the ERK/MAPK pathway.
  • Differentiation : Regulates responses to growth factors and cytokines.
  • Cell Cycle Maintenance : Modulates cell cycle progression.

Inhibition of SHP2 by this compound could lead to reduced cellular proliferation, making it a candidate for therapeutic applications in hyperproliferative diseases such as cancer .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its structural components. Modifications to the carbamate or amino groups may enhance its potency or selectivity for SHP2 inhibition. For instance, variations in the alkyl chain length or branching can affect pharmacokinetic properties such as solubility and metabolic stability .

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : Compounds structurally related to this carbamate have shown promise in inhibiting tumor growth in preclinical models. For example, pyrimidinone derivatives that inhibit SHP2 have been linked to reduced tumor proliferation rates .
  • Metabolic Stability : Research indicates that modifications to the compound can improve metabolic stability, which is crucial for maintaining therapeutic levels in vivo. The half-life and clearance rates are significant factors influencing the drug's efficacy .
  • Selectivity and Safety : The selectivity profile against hERG channels (which are implicated in cardiac toxicity) has been evaluated, showing that certain derivatives exhibit lower cardiotoxicity while retaining anti-cancer properties .

Summary Table of Biological Activities

Activity TypeDescriptionReference
SHP2 InhibitionReduces cellular proliferation via ERK/MAPK pathway
Antitumor PotentialEffective against hyperproliferative diseases
Metabolic StabilityImproved half-life with structural modifications
Cardiovascular SafetyLower risk of hERG-related cardiotoxicity

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